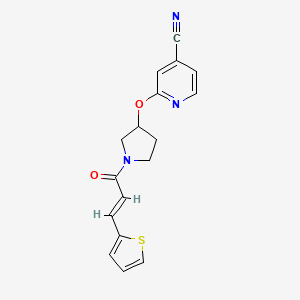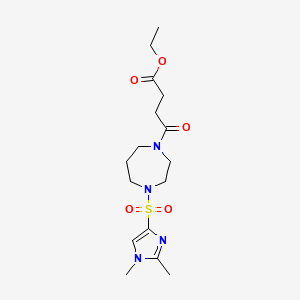![molecular formula C10H8ClF3N2O B2800451 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide CAS No. 400077-91-0](/img/structure/B2800451.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to a class of chemicals known as trifluoromethylpyridines . These compounds are often used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Synthesis Analysis
While specific synthesis information for this compound was not found, trifluoromethylpyridines can be synthesized from related compounds. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Applications De Recherche Scientifique
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products .
- Organic Chemistry : TFMP compounds have attracted attention due to their successful utilization in C–F bond activation. This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
- Selinexor Production : The synthesis of selinexor, an FDA-approved drug, involves an intermediate compound derived from 3,5-bis(trifluoromethyl)benzonitrile. This intermediate undergoes hydrolysis to yield the desired product .
Agrochemicals
C–F Bond Activation
Intermediate Synthesis
Safety and Hazards
Orientations Futures
While specific future directions for “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide” were not found, it’s worth noting that trifluoromethylpyridines are an area of active research, with many potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propriétés
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c1-15-9(17)3-2-8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3,(H,15,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVDHZOZOAFJD-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)
![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)


![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid](/img/structure/B2800385.png)
![3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2800386.png)




